molecular formula C16H16N4O3 B11234797 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11234797
M. Wt: 312.32 g/mol
InChI Key: SIABYTUVSSYCLT-UHFFFAOYSA-N
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Description

7-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzodioxepin ring fused with a triazolopyrimidine moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step organic reactions The initial step often includes the formation of the benzodioxepin ring through cyclization reactions involving appropriate precursors

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the benzodioxepin and triazolopyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

7-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-1,5-benzodioxepin-7-carboxaldehyde: Shares the benzodioxepin ring but lacks the triazolopyrimidine moiety.

    Methyl Benzodioxepinone: Another compound with a benzodioxepin ring, differing in functional groups and overall structure.

Uniqueness

7-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its combination of the benzodioxepin and triazolopyrimidine structures, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

7-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H16N4O3/c1-21-10-15-18-16-17-6-5-12(20(16)19-15)11-3-4-13-14(9-11)23-8-2-7-22-13/h3-6,9H,2,7-8,10H2,1H3

InChI Key

SIABYTUVSSYCLT-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN2C(=CC=NC2=N1)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

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